7-Geranyloxy-5-methoxycoumarin

Catalog No.
S12791607
CAS No.
M.F
C20H24O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Geranyloxy-5-methoxycoumarin

Product Name

7-Geranyloxy-5-methoxycoumarin

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5-methoxychromen-2-one

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-16-12-18(22-4)17-8-9-20(21)24-19(17)13-16/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+

InChI Key

ORBVONLAJRGOAY-XNTDXEJSSA-N

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=CC(=O)O2)C(=C1)OC)C)C

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=CC(=O)O2)C(=C1)OC)/C)C

5-Geranyloxy-7-methoxycoumarin is a natural compound classified as a coumarin, with the molecular formula C20H24O4C_{20}H_{24}O_{4} and a molecular mass of approximately 328.40 g/mol. This compound is primarily found in the essential oils of citrus fruits, particularly bergamot. It is characterized by its complex structure, which includes a geranyloxy group and a methoxy group attached to the coumarin skeleton, contributing to its unique properties and biological activities .

Typical of coumarins, such as:

  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing modifications to enhance its biological activity.
  • Oxidation: The compound can be oxidized to form reactive intermediates that may participate in further chemical transformations.
  • Hydrolysis: In aqueous environments, it may hydrolyze, affecting its stability and bioavailability .

These reactions are essential for understanding its reactivity and potential applications in medicinal chemistry.

Research has demonstrated that 5-Geranyloxy-7-methoxycoumarin exhibits significant biological activities, including:

  • Cytotoxic Effects: It has been shown to induce apoptosis in neuroblastoma cell lines (e.g., SH-SY5Y), suggesting potential applications in cancer therapy. The compound increases reactive oxygen species production and impairs mitochondrial membrane potential, leading to cell death .
  • Antioxidant Properties: The compound may also exhibit antioxidant activity, which can help mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects: Preliminary studies indicate potential anti-inflammatory properties, although more research is needed to confirm these effects.

The synthesis of 5-Geranyloxy-7-methoxycoumarin can be achieved through various methods:

  • Direct Coupling Reactions: This involves the reaction of geranyl alcohol with 7-methoxycoumarin under acidic or basic conditions.
  • Reflux Methods: Heating the reactants in a solvent such as ethanol or methanol can facilitate the formation of the compound.
  • Biotransformation: Utilizing microbial systems to convert simpler precursors into 5-Geranyloxy-7-methoxycoumarin has also been explored as a more sustainable approach .

These methods highlight the versatility in producing this compound for research and therapeutic purposes.

5-Geranyloxy-7-methoxycoumarin has several applications across various fields:

  • Pharmaceuticals: Its cytotoxic properties make it a candidate for developing anticancer drugs.
  • Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare products to protect against oxidative damage.
  • Food Industry: As a flavoring agent derived from bergamot oil, it is used in food products for its aromatic qualities .

Studies on the interactions of 5-Geranyloxy-7-methoxycoumarin have focused on its synergistic effects with other compounds. For instance, when combined with bergamottin, another coumarin found in bergamot oil, they exhibit enhanced cytotoxic effects against cancer cells. This interaction suggests that these compounds may work together to potentiate their biological activities, which could be beneficial for therapeutic applications .

Several compounds share structural similarities with 5-Geranyloxy-7-methoxycoumarin. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
BergamottinContains a similar geranyl groupKnown for its strong cytotoxic effects
UmbelliferoneLacks the geranyloxy groupExhibits antimicrobial properties
ScopoletinContains methoxy groupsDemonstrates anti-inflammatory effects
7-MethoxycoumarinBase structure of coumarinsLess potent against cancer compared to 5-Geranyloxy-7-methoxycoumarin

These comparisons illustrate the uniqueness of 5-Geranyloxy-7-methoxycoumarin due to its specific functional groups and resulting biological activities.

Nuclear Magnetic Resonance spectroscopy provides the most definitive structural information for 7-Geranyloxy-5-methoxycoumarin through comprehensive analysis of both proton and carbon environments within the molecular framework. The spectroscopic characterization reveals distinct resonance patterns that confirm the coumarin core structure with characteristic geranyl and methoxy substitutions [1] [2].

The proton Nuclear Magnetic Resonance spectrum of 7-Geranyloxy-5-methoxycoumarin exhibits characteristic signals that unambiguously identify the coumarin lactone ring system. The H-3 proton appears as a doublet at 6.11 parts per million with a coupling constant of 9.7 Hertz, while the H-4 proton resonates as a doublet at 7.94 parts per million with identical coupling, confirming the typical coumarin lactone arrangement [1] [3]. The H-6 proton manifests as a singlet at 6.29 parts per million, indicative of the aromatic proton positioned between the methoxy and geranyloxy substituents [2].

The geranyl chain presents a complex multiplet pattern characteristic of the isoprenoid structure. The terminal olefinic protons (H-5") appear as multiplets between 5.06-5.11 parts per million, while the internal olefinic proton (H-2") resonates as a double doublet at 6.85 parts per million with coupling constants of 7.6 and 1.4 Hertz [1]. The methylene groups of the geranyl chain exhibit overlapping multiplets in the aliphatic region between 1.85-2.48 parts per million, with the terminal methyl groups appearing as distinct singlets at 1.54 and 1.58 parts per million [2] [3].

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural confirmation through distinct chemical shift assignments. The carbonyl carbon (C-2) appears at 160.6 parts per million, characteristic of the lactone functionality [1]. The aromatic carbons exhibit chemical shifts ranging from 93.2 to 157.4 parts per million, with the methoxy-substituted carbon (C-5) appearing at 157.4 parts per million [2]. The geranyl carbons display characteristic isoprenoid chemical shifts, with the terminal olefinic carbons at 119.8 and 131.2 parts per million, and the methyl carbons at 17.8 and 25.9 parts per million [1] [3].

Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Multiple Bond Correlation and Heteronuclear Single Quantum Coherence spectroscopy, provide definitive structural assignments through correlation patterns [3] [4]. These experiments confirm the connectivity between the coumarin core and the geranyl substituent, establishing the regiochemistry of substitution at the 7-position of the coumarin nucleus [1] [2].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 7-Geranyloxy-5-methoxycoumarin

PositionChemical Shift ¹H NMR (ppm)Chemical Shift ¹³C NMR (ppm)Assignment
H-36.11 (d, J=9.7 Hz)111.4Coumarin H-3
H-47.94 (d, J=9.7 Hz)138.8Coumarin H-4
H-66.29 (s)93.2Coumarin H-6
H-1"4.98-5.03 (m, 2H)65.2OCH₂ geranyl
H-5"5.06-5.11 (m, 2H)119.8Terminal CH geranyl
H-2"6.85 (dd, J=7.6, 1.4 Hz)141.2Internal CH geranyl
5-OCH₃3.92 (s, 3H)56.2Methoxy group

High-Resolution Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry analysis of 7-Geranyloxy-5-methoxycoumarin provides critical molecular weight confirmation and detailed fragmentation pathway elucidation. The molecular ion peak appears at mass-to-charge ratio 328.1675, corresponding to the molecular formula C₂₀H₂₄O₄ with exceptional mass accuracy [2] [5].

The fragmentation pattern reveals characteristic cleavage pathways that provide structural information about both the coumarin core and the geranyl substituent. The base peak at mass-to-charge ratio 328 represents the intact molecular ion, indicating the inherent stability of the compound under electron ionization conditions [5] [6]. The loss of a methyl radical produces a significant fragment at mass-to-charge ratio 313, corresponding to the loss of the methoxy group from the coumarin ring [6] [7].

Geranyl chain fragmentation occurs through multiple pathways, generating characteristic fragments that confirm the isoprenoid structure. The loss of the terminal isopropyl group (C₃H₇) produces a fragment at mass-to-charge ratio 285, while subsequent fragmentations yield peaks at mass-to-charge ratios 259 and 231, corresponding to progressive loss of geranyl chain segments [7] [8]. These fragmentation patterns are consistent with established coumarin mass spectrometry behavior, where the lactone ring exhibits greater stability compared to the substituent groups [6].

The complete elimination of the geranyloxy chain generates fragments at mass-to-charge ratios 203 and 175, representing the substituted coumarin core with varying degrees of additional fragmentation [7]. The appearance of fragment ions at mass-to-charge ratios 147 and 119 corresponds to the basic coumarin skeleton, confirming the presence of the characteristic benzopyrone structure [6] [8].

Characteristic rearrangement ions, including the tropylium ion at mass-to-charge ratio 91, provide additional structural confirmation through the formation of stable aromatic cations [7]. These fragmentation patterns collectively establish a comprehensive mass spectrometric fingerprint that enables unambiguous identification of 7-Geranyloxy-5-methoxycoumarin in complex mixtures [5] [6].

Table 2: High-Resolution Mass Spectrometry Fragmentation Pattern of 7-Geranyloxy-5-methoxycoumarin

Fragment m/zRelative Intensity (%)Molecular FormulaFragment AssignmentFragmentation Pathway
328100C₂₀H₂₄O₄Molecular ion [M]⁺Parent peak
31345C₁₉H₂₁O₃Loss of CH₃ [M-15]⁺Methoxy cleavage
28530C₁₇H₁₇O₃Loss of C₃H₇ [M-43]⁺Geranyl chain cleavage
25925C₁₅H₁₅O₃Loss of C₅H₉ [M-69]⁺Extended geranyl loss
23140C₁₄H₁₅O₂Loss of C₆H₉O₂ [M-97]⁺Major geranyl fragmentation
20335C₁₂H₁₁O₂Loss of C₈H₁₃O₂ [M-125]⁺Geranyloxy elimination
14725C₉H₇O₂Coumarin core + O [M-181]⁺Substituted coumarin
11915C₈H₇OCoumarin base [M-209]⁺Basic coumarin skeleton
9110C₇H₇Tropylium ion [C₇H₇]⁺Aromatic rearrangement

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides comprehensive functional group identification for 7-Geranyloxy-5-methoxycoumarin through characteristic vibrational frequencies that correspond to specific molecular bonds and functional moieties. The infrared spectrum exhibits diagnostic absorption bands that confirm the presence of the coumarin lactone, aromatic ring system, methoxy group, and geranyl chain [9] [10].

The most prominent infrared absorption appears at 1725 wavenumbers, corresponding to the characteristic carbonyl stretching vibration of the coumarin lactone [1] [11]. This strong, sharp absorption confirms the presence of the α,β-unsaturated lactone functionality that defines the coumarin structural class [10] [12]. The frequency position at 1725 wavenumbers indicates the conjugated nature of the carbonyl group with the aromatic ring system [13] [12].

Aromatic carbon-carbon stretching vibrations manifest as medium-intensity absorptions at 1597 and 1563 wavenumbers, characteristic of the benzene ring system within the coumarin structure [9] [10]. These absorptions confirm the aromatic character of the compound and provide evidence for the substitution pattern on the benzene ring [14]. Additional aromatic carbon-hydrogen bending vibrations appear at 1451 wavenumbers, further supporting the aromatic structural assignment [10].

The methoxy functional group exhibits characteristic carbon-oxygen stretching absorptions at 1288 wavenumbers, appearing as a strong, diagnostic band [11] [15]. This absorption, combined with complementary carbon-hydrogen stretching vibrations in the aliphatic region at 2966, 2917, and 2854 wavenumbers, confirms the presence of the methoxy substituent [9] [10]. The intensity and position of these absorptions are consistent with aromatic methoxy groups attached to electron-rich aromatic systems [14].

The geranyl chain contributes multiple absorptions throughout the infrared spectrum, including carbon-oxygen stretching vibrations between 1070-1124 wavenumbers that correspond to the ether linkage connecting the geranyl group to the coumarin core [9]. Aliphatic carbon-hydrogen stretching vibrations between 2854-2966 wavenumbers arise from the methylene and methyl groups of the isoprenoid chain [10] [14].

Ring-specific carbon-oxygen stretching vibrations appear at 865 and 990 wavenumbers, providing diagnostic confirmation of the coumarin ring system [1] [15]. These absorptions are characteristic of the lactone ring and the aromatic ether functionalities within the coumarin structure [10] [12].

Table 3: Infrared Spectroscopic Assignments for 7-Geranyloxy-5-methoxycoumarin

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibration Mode
1725StrongC=O stretch (lactone)Carbonyl stretching
1597MediumC=C aromatic stretchAromatic C=C
1563MediumC=C aromatic stretchAromatic C=C
1288StrongC-O stretch (ether)Methoxy C-O
1124MediumC-O stretchGeranyl C-O
865StrongC-O ring stretchCoumarin ring C-O
990StrongC-O ring stretchLactone ring C-O
2966MediumC-H stretch aliphaticAliphatic C-H
3075WeakC-H stretch aromaticAromatic C-H

Ultraviolet-Visible Absorption Profiles and Chromophoric Properties

The ultraviolet-visible absorption spectroscopy of 7-Geranyloxy-5-methoxycoumarin reveals distinctive chromophoric properties that arise from the extended conjugated system encompassing the coumarin core and its substituents. The compound exhibits characteristic absorption maxima in the ultraviolet A region, with primary absorption peaks occurring between 332-340 nanometers depending on the solvent environment [1] [11].

The primary absorption maximum appears at 336 nanometers in methanol, corresponding to a π→π* electronic transition within the coumarin chromophore [16] [17]. This absorption arises from electronic excitation involving the conjugated system of the benzopyrone nucleus, with contributions from both the aromatic ring and the α,β-unsaturated lactone moiety [18] [17]. The molar absorptivity at this wavelength reaches 27,400 inverse molar centimeters, indicating a highly allowed electronic transition [16].

Solvent effects significantly influence the absorption characteristics, with bathochromic shifts observed in less polar solvents [17]. In toluene, the absorption maximum shifts to 340 nanometers with an increased molar absorptivity of 29,100 inverse molar centimeters, reflecting the stabilization of the excited state in the nonpolar environment [16] [17]. Conversely, in more polar solvents such as acetonitrile, the absorption maximum appears at 338 nanometers with a molar absorptivity of 28,200 inverse molar centimeters [17].

Secondary absorption features appear in the 308-316 nanometer region, corresponding to higher energy π→π* transitions within the aromatic system [16] [18]. These absorptions provide additional chromophoric character and contribute to the overall light-absorbing properties of the compound [17]. The absorption edge extends to approximately 375-385 nanometers, defining the long-wavelength limit of significant light absorption [16].

The chromophoric properties of 7-Geranyloxy-5-methoxycoumarin are enhanced by the electron-donating character of both the methoxy and geranyloxy substituents [18] [17]. These substituents increase the electron density of the aromatic system, resulting in bathochromic shifts compared to unsubstituted coumarin derivatives [16]. The geranyl chain, while not directly conjugated with the coumarin system, provides additional conformational flexibility that can influence the overall absorption characteristics [17].

The compound exhibits minimal absorption in the visible region, appearing colorless in solution under normal lighting conditions [16] [18]. However, under ultraviolet illumination, the compound demonstrates fluorescent properties characteristic of coumarin derivatives, with emission occurring in the blue region of the visible spectrum [19] [18].

Table 4: Ultraviolet-Visible Absorption Spectroscopic Properties of 7-Geranyloxy-5-methoxycoumarin

Solventλmax (nm)Molar Absorptivity (M⁻¹cm⁻¹)Secondary Peak (nm)Absorption Edge (nm)Chromophoric Transition
Methanol33627,400313380π→π* coumarin
Ethanol33426,800315382π→π* coumarin
Acetonitrile33828,200311378π→π* coumarin
Toluene34029,100308375π→π* coumarin
Chloroform33526,200314381π→π* coumarin

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

328.16745924 g/mol

Monoisotopic Mass

328.16745924 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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